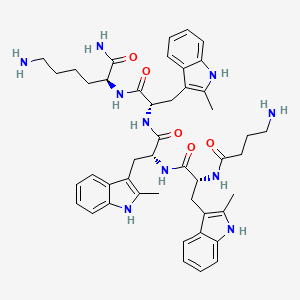

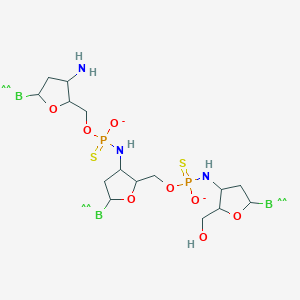

deamino-Dab-D-Trp(2-Me)-D-Trp(2-Me)-Trp(2-Me)-Lys-NH2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

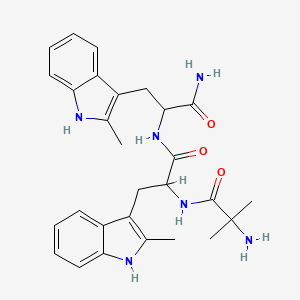

EP-51216 is a synthetic peptide compound known for its role as a growth hormone receptor agonist. It has been studied for its potential therapeutic applications in treating growth hormone deficiencies and other related conditions. The compound has a molecular formula of C46H58N10O5 and is recognized for its ability to stimulate the release of growth hormone by acting on specific receptors at both the pituitary and hypothalamic levels .

Preparation Methods

Synthetic Routes and Reaction Conditions: EP-51216 is synthesized through a series of peptide coupling reactions. The process involves the sequential addition of amino acids to form the desired peptide chain. The synthesis typically employs solid-phase peptide synthesis (SPPS) techniques, where the peptide is assembled on a solid resin support. The reaction conditions include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods: In an industrial setting, the production of EP-51216 follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure consistency. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications. The final peptide is subjected to rigorous purification and characterization to confirm its identity and purity .

Chemical Reactions Analysis

Types of Reactions: EP-51216 primarily undergoes peptide bond formation reactions during its synthesis. Additionally, it can participate in various biochemical reactions within the body, such as binding to growth hormone receptors and triggering downstream signaling pathways.

Common Reagents and Conditions:

Coupling Reagents: N,N’-diisopropylcarbodiimide (DIC), hydroxybenzotriazole (HOBt)

Cleavage Reagents: Trifluoroacetic acid (TFA) for resin cleavage

Purification: High-performance liquid chromatography (HPLC)

Major Products Formed: The major product formed during the synthesis of EP-51216 is the desired peptide chain. In biological systems, the interaction of EP-51216 with growth hormone receptors leads to the release of growth hormone, which subsequently exerts various physiological effects .

Scientific Research Applications

Chemistry: Used as a model compound for studying peptide synthesis and receptor-ligand interactions.

Biology: Investigated for its role in regulating growth hormone release and its effects on cellular signaling pathways.

Medicine: Explored as a therapeutic agent for treating growth hormone deficiencies and related endocrine disorders. It has shown promise in preclinical studies for enhancing growth hormone levels in both humans and animals.

Industry: Potential applications in the development of growth hormone-related therapies and diagnostic tools.

Mechanism of Action

EP-51216 exerts its effects by acting as an agonist of the growth hormone receptor. Upon binding to the receptor, it stimulates the release of growth hormone from the pituitary gland. This activation triggers a cascade of intracellular signaling pathways, including the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway, which ultimately leads to the physiological effects associated with growth hormone release. The compound’s ability to specifically target growth hormone receptors makes it a valuable tool for studying growth hormone regulation and potential therapeutic interventions .

Comparison with Similar Compounds

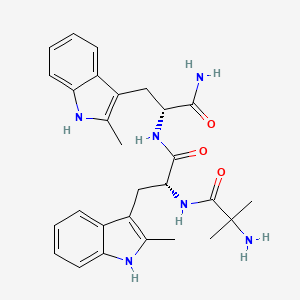

EP-51216 is part of a class of compounds known as growth hormone-releasing peptides (GHRPs). Similar compounds in this class include:

Hexarelin: Another synthetic peptide that stimulates growth hormone release but differs in its amino acid sequence and receptor binding affinity.

Ghrelin: A naturally occurring peptide hormone that also acts on growth hormone receptors but has additional roles in appetite regulation and energy balance.

Tesamorelin: A synthetic peptide used clinically to treat growth hormone deficiencies, particularly in patients with HIV-associated lipodystrophy.

Uniqueness of EP-51216: EP-51216 is unique in its specific receptor binding properties and its ability to selectively stimulate growth hormone release without significant off-target effects. Its synthetic nature allows for precise control over its structure and function, making it a valuable research tool and potential therapeutic agent .

Properties

Molecular Formula |

C46H58N10O5 |

|---|---|

Molecular Weight |

831.0 g/mol |

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-(4-aminobutanoylamino)-3-(2-methyl-1H-indol-3-yl)propanoyl]amino]-3-(2-methyl-1H-indol-3-yl)propanoyl]amino]-3-(2-methyl-1H-indol-3-yl)propanoyl]amino]hexanamide |

InChI |

InChI=1S/C46H58N10O5/c1-26-32(29-13-4-7-16-35(29)50-26)23-39(53-42(57)20-12-22-48)44(59)55-41(25-34-28(3)52-37-18-9-6-15-31(34)37)46(61)56-40(45(60)54-38(43(49)58)19-10-11-21-47)24-33-27(2)51-36-17-8-5-14-30(33)36/h4-9,13-18,38-41,50-52H,10-12,19-25,47-48H2,1-3H3,(H2,49,58)(H,53,57)(H,54,60)(H,55,59)(H,56,61)/t38-,39+,40-,41+/m0/s1 |

InChI Key |

DFXFDNPRHWLXON-AANMMBORSA-N |

Isomeric SMILES |

CC1=C(C2=CC=CC=C2N1)C[C@H](C(=O)N[C@H](CC3=C(NC4=CC=CC=C43)C)C(=O)N[C@@H](CC5=C(NC6=CC=CC=C65)C)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)CCCN |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)CC(C(=O)NC(CC3=C(NC4=CC=CC=C43)C)C(=O)NC(CC5=C(NC6=CC=CC=C65)C)C(=O)NC(CCCCN)C(=O)N)NC(=O)CCCN |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-2-[[4-[(2-amino-4-oxo-8H-pteridin-6-yl)methylamino]benzoyl]amino]-5-[[(2S)-1-[[(2S)-4-carboxy-1-[[(2S)-1-[[(2S)-4-carboxy-1-[[(2S)-1-[[(1R)-1-carboxy-2-[2-[[[(1R,9R,10S,11R,12R,19R)-12-ethyl-4-[(13S,15R,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carbonyl]amino]carbamoyloxy]ethyldisulfanyl]ethyl]amino]-1,5-dioxo-5-[[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]pentan-2-yl]amino]-1-oxobutan-2-yl]amino]-1,5-dioxo-5-[[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]pentan-2-yl]amino]-1-oxobutan-2-yl]amino]-1,5-dioxo-5-[[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]pentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B10832682.png)

oxidoazanium](/img/structure/B10832703.png)

![[(3S)-3-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-[(1,5-dihydroxy-4-oxopyridin-2-yl)methoxyimino]acetyl]amino]-2,2-dimethyl-4-oxoazetidin-1-yl] hydrogen sulfate](/img/structure/B10832718.png)

![2-[[Hydroperoxy(hydroxy)phosphanyl]methyl]pentanedioic acid](/img/structure/B10832727.png)

![[3-[[2-(2-Amino-1,3-thiazol-4-yl)-2-[(1,5-dihydroxy-4-oxopyridin-2-yl)methoxyimino]acetyl]amino]-2,2-dimethyl-4-oxoazetidin-1-yl] hydrogen sulfate](/img/structure/B10832744.png)

![1-(5-cyano-2-pyridyl)-3-[(1R,2R)-2-(6-fluoro-2-hydroxy-3-propanoyl-phenyl)cyclopropyl]urea](/img/structure/B10832745.png)